molecular formula C15H19NO2 B14001952 N-methyl-N-(4-oxocycloheptyl)benzamide CAS No. 60723-28-6

N-methyl-N-(4-oxocycloheptyl)benzamide

Cat. No.: B14001952
CAS No.: 60723-28-6
M. Wt: 245.32 g/mol
InChI Key: YSVIQIOQISDMHJ-UHFFFAOYSA-N
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Description

N-methyl-N-(4-oxocycloheptyl)benzamide is an organic compound with the molecular formula C15H21NO2. This compound belongs to the class of benzamides, which are derivatives of benzoic acid. Benzamides are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(4-oxocycloheptyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the use of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient and green method for the preparation of benzamide derivatives .

Industrial Production Methods

Industrial production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The process may include the use of solvents and catalysts to enhance the reaction efficiency and yield. The choice of reaction conditions and catalysts can vary depending on the specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-oxocycloheptyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-methyl-N-(4-oxocycloheptyl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-N-(4-oxocycloheptyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

N-methyl-N-(4-oxocycloheptyl)benzamide can be compared with other benzamide derivatives, such as:

  • N-methylbenzamide
  • N-methoxy-N-methylbenzamide
  • N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide

Uniqueness

What sets this compound apart from other similar compounds is its unique structure, which includes a cycloheptyl ring with an oxo group. This structural feature may contribute to its distinct chemical and biological properties .

Properties

CAS No.

60723-28-6

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

N-methyl-N-(4-oxocycloheptyl)benzamide

InChI

InChI=1S/C15H19NO2/c1-16(13-8-5-9-14(17)11-10-13)15(18)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3

InChI Key

YSVIQIOQISDMHJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCC(=O)CC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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